Home > Products > Screening Compounds P10112 > 8-Hydroxycarvedilol
8-Hydroxycarvedilol - 159426-95-6

8-Hydroxycarvedilol

Catalog Number: EVT-413466
CAS Number: 159426-95-6
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Hydroxycarvedilol is a major metabolite of carvedilol, a drug prescribed for hypertension and heart failure. [] It is formed via the hydroxylation of the carbazole ring of carvedilol. [] This metabolite plays a significant role in scientific research, particularly in studying the metabolism and antioxidant properties of carvedilol. [, , ]

Carvedilol

    Compound Description: Carvedilol is a nonselective β-adrenergic blocking agent and a vasodilator used to treat hypertension, heart failure, and angina. [, , , ] It is administered as a racemic mixture of R(+)- and S(−)-enantiomers. [, , ]

    Relevance: Carvedilol is the parent compound of 8-Hydroxycarvedilol. 8-Hydroxycarvedilol is a major metabolite of Carvedilol, formed by hydroxylation at the 8th position of the carbazole ring. [, , ]

R(+)-carvedilol

    Compound Description: R(+)-carvedilol is one of the two enantiomers of the drug Carvedilol. [, , ] While the S(−)-enantiomer is the more potent β-blocker, both enantiomers contribute to the drug's overall pharmacological activity. []

    Relevance: R(+)-carvedilol is the precursor to 1-Hydroxycarvedilol, which is stereoselectively hydroxylated and then rapidly biotransformed to its glucuronide conjugate, 1-Hydroxycarvedilol O-glucuronide. [, , ] In contrast, the metabolism of R(+)-carvedilol to 8-Hydroxycarvedilol is less favored compared to the S(−)-enantiomer. [, ]

S(−)-carvedilol

    Compound Description: S(−)-carvedilol is the other enantiomer of the drug Carvedilol. [, , ] This enantiomer is primarily responsible for the β-blocking activity of Carvedilol. []

    Relevance: S(−)-carvedilol is the precursor to 8-Hydroxycarvedilol, which is stereoselectively hydroxylated and then rapidly biotransformed to its glucuronide conjugate, 8-Hydroxycarvedilol O-glucuronide. [, , ] The metabolism of S(−)-carvedilol favors the formation of 8-Hydroxycarvedilol over 1-Hydroxycarvedilol. [, ]

    Compound Description: 1-Hydroxycarvedilol is a metabolite of Carvedilol, formed by hydroxylation at the 1st position of the carbazole ring. [, ] Like 8-Hydroxycarvedilol, it is rapidly metabolized to its glucuronide conjugate. [, ]

    Relevance: 1-Hydroxycarvedilol and 8-Hydroxycarvedilol are both major metabolites of Carvedilol that result from carbazole ring hydroxylation. [, ] They are structural isomers, differing only in the position of the hydroxyl group on the carbazole ring. [, ]

1-Hydroxycarvedilol O-glucuronide

    Compound Description: 1-Hydroxycarvedilol O-glucuronide is a glucuronide conjugate of 1-Hydroxycarvedilol, formed by the addition of glucuronic acid. [, ] This conjugation process increases water solubility, facilitating biliary excretion. []

    Relevance: 1-Hydroxycarvedilol O-glucuronide and 8-Hydroxycarvedilol O-glucuronide are the major metabolites of Carvedilol found in bile. [, ] They are both formed via the stereoselective hydroxylation of the parent drug followed by rapid glucuronidation. [, ]

8-Hydroxycarvedilol O-glucuronide

    Compound Description: 8-Hydroxycarvedilol O-glucuronide is a glucuronide conjugate of 8-Hydroxycarvedilol, formed by the addition of glucuronic acid. [, ] Glucuronidation increases water solubility, facilitating its excretion in bile. []

    Relevance: This compound is the glucuronide conjugate of 8-Hydroxycarvedilol, formed through a Phase II metabolic reaction. [, ] This conjugation is essential for the excretion of 8-Hydroxycarvedilol. []

4'-Hydroxycarvedilol

    Compound Description: 4'-Hydroxycarvedilol is a phenolic metabolite of Carvedilol, formed by hydroxylation at the 4' position of the phenyl ring. [, , ] It has demonstrated higher β-blocking activity compared to Carvedilol. [, ]

    Relevance: 4'-Hydroxycarvedilol and 8-Hydroxycarvedilol are both metabolites of Carvedilol, highlighting the drug's metabolism at different sites on its structure. [] They differ in the site of hydroxylation - 4'-Hydroxycarvedilol on the phenyl ring and 8-Hydroxycarvedilol on the carbazole ring. []

5'-Hydroxycarvedilol

    Compound Description: 5'-Hydroxycarvedilol is another phenolic metabolite of Carvedilol formed by hydroxylation at the 5' position of the phenyl ring. [, , ] It exhibits potent β-blocking activity, surpassing that of Carvedilol. [, ]

    Relevance: Similar to 4'-Hydroxycarvedilol, 5'-Hydroxycarvedilol showcases Carvedilol's metabolic susceptibility at different positions. [] It differs from 8-Hydroxycarvedilol in the location of the hydroxyl group – on the phenyl ring rather than the carbazole ring. []

O-Desmethylcarvedilol

    Compound Description: O-Desmethylcarvedilol is a metabolite of Carvedilol that is formed by O-demethylation. [, ]

    Relevance: O-Desmethylcarvedilol, along with 1-Hydroxycarvedilol and 8-Hydroxycarvedilol, are all oxidative metabolites of Carvedilol produced by rat liver microsomes. [] These metabolites demonstrate the diverse metabolic pathways involved in Carvedilol breakdown within the liver. []

Overview

8-Hydroxycarvedilol is a derivative of carvedilol, a non-selective beta-blocker and alpha-1 blocker used primarily in the treatment of heart failure and hypertension. This compound, identified by its chemical structure and properties, has garnered attention for its potential therapeutic applications due to its unique pharmacological profile. The hydroxyl group at the 8-position of the carvedilol structure enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.

Source and Classification

8-Hydroxycarvedilol is classified under the category of beta-blockers, specifically as an aromatic hydroxyl derivative of carvedilol. It is synthesized from carvedilol through various chemical modifications. The compound's unique features position it as a potential candidate for further pharmaceutical development, especially in cardiovascular therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-hydroxycarvedilol can be achieved through several methods:

  1. Direct Hydroxylation: This method involves the introduction of a hydroxyl group at the 8-position of carvedilol using hydroxylating agents such as hydrogen peroxide or sodium hypochlorite in the presence of catalysts.
  2. Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted techniques that enhance reaction rates and yields. This method often employs solvents like dimethyl sulfoxide to facilitate the reaction between carvedilol and hydroxylating agents .
  3. Multi-step Synthesis: Involves several reactions, including protection-deprotection strategies for functional groups followed by selective hydroxylation at the desired position .

These methods have shown varying degrees of efficiency, with microwave-assisted synthesis often yielding higher purity and reduced reaction times.

Molecular Structure Analysis

Structure and Data

The molecular formula of 8-hydroxycarvedilol is C_24H_26N_2O_4, with a molecular weight of approximately 402.48 g/mol. The structure features:

  • A beta-phenethylamine backbone.
  • A hydroxyl group (-OH) attached to the aromatic ring at the 8-position.
  • An isopropanol side chain, contributing to its lipophilicity.

The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

8-Hydroxycarvedilol participates in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, allowing for further substitutions.
  2. Metal Complexation: The compound can form chelates with metal ions, enhancing its therapeutic efficacy against certain diseases by targeting metalloproteins .
  3. Oxidation Reactions: Under specific conditions, it can undergo oxidation, which may alter its pharmacological properties.

These reactions are crucial for modifying the compound to improve its biological activity or to develop new derivatives with enhanced properties.

Mechanism of Action

Process and Data

The mechanism of action of 8-hydroxycarvedilol involves:

  • Beta-Adrenergic Blockade: It inhibits beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in treating hypertension and heart failure.
  • Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, potentially protecting cardiac tissues from oxidative stress .
  • Vasodilation: By blocking alpha-1 receptors, it promotes vasodilation, further aiding in blood pressure reduction.

Studies have indicated that these mechanisms work synergistically to provide cardioprotective effects beyond those offered by traditional beta-blockers alone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for formulating pharmaceutical preparations that ensure optimal bioavailability and therapeutic efficacy.

Applications

Scientific Uses

8-Hydroxycarvedilol has several potential applications:

  1. Cardiovascular Therapy: As a beta-blocker with additional antioxidant properties, it may be used in treating various cardiovascular diseases.
  2. Research Tool: Its ability to chelate metal ions makes it useful in biochemical research for studying metalloproteins and their roles in disease mechanisms .
  3. Drug Development: Ongoing studies aim to explore its efficacy against cancer cells due to its unique structural features that may enhance drug delivery systems .
Introduction to 8-Hydroxycarvedilol

Definition and Chemical Identity of 8-Hydroxycarvedilol

8-Hydroxycarvedilol (chemical name: 5-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol) is a monohydroxylated derivative of the cardiovascular drug carvedilol. Its molecular formula is C₂₄H₂₆N₂O₅, with a molecular weight of 422.47 g/mol [4] [8]. Structurally, it features a hydroxyl (-OH) group at the 8th position of the carbazole ring system, a modification that significantly alters its physicochemical properties compared to the parent compound. This addition increases polarity and influences hydrogen-bonding capacity, thereby affecting its metabolic disposition and antioxidant activity [5]. The compound exists as a stable solid under ambient storage conditions and serves as a critical reference standard in pharmaceutical analytics [8].

Table 1: Chemical Identifiers of 8-Hydroxycarvedilol

PropertyValue
IUPAC Name5-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol
CAS Number159426-95-6
Molecular FormulaC₂₄H₂₆N₂O₅
Molecular Weight422.47 g/mol
Synonyms8-OH-Carvedilol; 1-Hydroxy Carvedilol
SMILES NotationOC(CNCCOC(C=CC=C1)=C1OC)COC2=CC=CC3=C2C4=CC=CC(O)=C4N3

Role as a Primary Metabolite of Carvedilol

8-Hydroxycarvedilol is a major phase I metabolite of carvedilol, formed primarily through enzymatic oxidation mediated by hepatic cytochrome P450 (CYP) isoforms. Key enzymes involved include CYP1A2, CYP3A4, and CYP1A1, which catalyze the addition of a hydroxyl group to the carbazole moiety [1] [5]. This biotransformation is a prerequisite for subsequent phase II conjugation. In humans, 8-hydroxycarvedilol undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGT1A1, UGT2B4, UGT2B7) to form 8-hydroxycarvedilol O-glucuronide (C₃₀H₃₄N₂O₁₁, MW: 598.6 g/mol), which enhances water solubility and facilitates biliary excretion [5].

Pharmacokinetically, this metabolism contributes to carvedilol’s low oral bioavailability (25–35%) due to significant first-pass effects. Approximately 16% of carvedilol-derived metabolites are excreted renally, with the majority eliminated via feces. The presence of 8-hydroxycarvedilol in plasma correlates with carvedilol exposure but exhibits no intrinsic β-blocking activity [1] [5] [7]. Its formation varies with genetic polymorphisms in CYP2D6 and CYP1A2, influencing carvedilol clearance rates in different populations [1].

Table 2: Comparative Profile of Carvedilol Hydroxylated Metabolites

MetaboliteEnzymes InvolvedMolecular FormulaMolecular WeightExcretion Pathway
8-HydroxycarvedilolCYP1A2, CYP3A4, CYP1A1C₂₄H₂₆N₂O₅422.47 g/molBiliary/Fecal
1'-HydroxyphenylCYP2D6, CYP1A2, CYP1A1C₂₄H₂₆N₂O₅422.47 g/molBiliary/Fecal
4'-HydroxyphenylCYP2D6, CYP2E1, CYP2C9C₂₄H₂₆N₂O₅422.47 g/molBiliary/Fecal
5'-HydroxyphenylCYP2D6, CYP2C9, CYP3A4C₂₄H₂₆N₂O₅422.47 g/molBiliary/Fecal

Historical Context in Pharmacological Research

The discovery of 8-hydroxycarvedilol emerged alongside pharmacokinetic studies of carvedilol in the 1990s, following the drug’s FDA approval in 1995 [1] [7]. Initial research characterized carvedilol’s metabolites to understand its extensive metabolism and variable therapeutic response. The 8-hydroxy derivative was identified as a dominant oxidative metabolite through in vitro microsomal assays and in vivo human studies [5].

A pivotal shift occurred when researchers recognized that 8-hydroxycarvedilol contributes to carvedilol’s antioxidant effects. A 2005 clinical pilot study demonstrated that carvedilol administration reduced plasma 8-hydroxy-2'-deoxyguanosine (a biomarker of oxidative DNA damage) by 36.7% in hypertensive patients—an effect absent in hydrochlorothiazide-treated controls [6]. This highlighted the metabolite’s role in mitigating oxidative stress, independent of adrenergic blockade.

Pediatric investigations revealed developmental differences in carvedilol metabolism, with 8-hydroxycarvedilol formation varying significantly compared to adults. Retrospective analyses noted altered metabolite profiles in children with heart failure, influencing dosing strategies [3]. Today, 8-hydroxycarvedilol is indispensable in bioanalytical methods for monitoring carvedilol therapy and assessing drug-drug interactions [8].

Table 3: Key Research Milestones for 8-Hydroxycarvedilol

YearStudySignificance
1995FDA approval of carvedilolEnabled metabolite identification in human pharmacokinetic studies
2001CAPRICORN trial (carvedilol post-MI)Confirmed survival benefits, spurring metabolite research
2005Plasma hs8-OHdG reduction study [6]Established metabolite-linked antioxidant effects in hypertension
2010sPediatric PK studies [3]Revealed age-dependent metabolic differences

Properties

CAS Number

159426-95-6

Product Name

8-Hydroxycarvedilol

IUPAC Name

5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3

InChI Key

GPPVNZVFGNMPNR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O

Synonyms

5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol; BM 910162

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.